N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide
Overview
Description
N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide, also known as DFPFA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide is not fully understood, but it is believed to act on various cellular pathways that are involved in inflammation and cancer. N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide has been shown to inhibit the activity of certain enzymes that are involved in these pathways, leading to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide can reduce the size of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide has been shown to have low toxicity in animal models, making it a potentially safe compound to use in research. However, one limitation of using N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Future Directions
There are numerous future directions for research on N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide. One area of interest is the development of new analogs of N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide with improved anti-inflammatory and anti-cancer properties. Another area of interest is the study of the environmental fate and transport of N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide and other fluorinated compounds. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide and its potential applications in various fields.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide has been shown to have anti-inflammatory and anti-cancer properties. In material science, N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide has been used as a building block for the synthesis of new polymers with unique properties. In environmental science, N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide has been used as a model compound to study the fate and transport of fluorinated compounds in the environment.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-11-3-6-14(13(17)7-11)18-15(20)9-21-12-4-1-10(8-19)2-5-12/h1-8H,9H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLQDBOYHJQJDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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